N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2-methyl-1-phenylbenzimidazol-5-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-14-22-19-13-16(9-12-20(19)24(14)17-5-3-2-4-6-17)23-21(26)15-7-10-18(11-8-15)25(27)28/h2-13H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWVLXTXKBBPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the amide bond between the benzimidazole derivative and 4-nitrobenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Oxidation: Potassium permanganate, sulfuric acid, water.
Major Products
Reduction: Formation of N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-aminobenzamide.
Substitution: Various substituted benzimidazole derivatives.
Oxidation: Formation of N-(2-carboxy-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing benzimidazole moieties exhibit significant antimicrobial properties. A study evaluated various derivatives of benzimidazole, including those similar to N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide, against both Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that certain derivatives possess strong antimicrobial activity with Minimum Inhibitory Concentrations (MIC) ranging from 1.27 to 2.65 µM against various pathogens .
Anticancer Potential
This compound has shown promising anticancer potential in vitro. A significant study reported the synthesis of related benzimidazole derivatives and their evaluation against human colorectal carcinoma cell lines (HCT116). The most potent compounds exhibited IC50 values lower than standard chemotherapy agents, indicating superior efficacy. For instance, one derivative demonstrated an IC50 of 4.53 µM, outperforming 5-Fluorouracil (IC50 = 9.99 µM) .
Antitubercular Activity
The compound's derivatives have also been assessed for antitubercular activity. Research focused on the synthesis and biological evaluation of benzimidazole-based compounds against Mycobacterium tuberculosis. Some derivatives exhibited significant inhibitory action on key mycobacterial enzymes, suggesting their potential as therapeutic agents against tuberculosis .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| This compound | 1.27 | Gram-positive bacteria |
| This compound | 2.54 | Gram-negative bacteria |
| This compound | 2.65 | Fungal strains |
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| This compound | 4.53 | Better than 5-FU (9.99 µM) |
| Other Derivative | 5.85 | Better than 5-FU (9.99 µM) |
Mechanism of Action
The mechanism of action of N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit protein kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Enzyme Inhibitors
- 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives (e.g., 5o): These compounds, featuring a sulfamoyl group and 4-nitrobenzamide, exhibit potent α-glucosidase and α-amylase inhibition (IC₅₀ values in micromolar range). The dual chloro and nitro substitutions enhance electron withdrawal, improving enzyme binding.
- N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (3a-3b) : These hydrazide analogs show moderate antimicrobial activity. The replacement of hydrazide with an amide in the target compound may alter solubility and target selectivity .
Kinase Inhibitors
- N-(2-Phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives: These quinoline-benzimidazole hybrids act as VEGFR-2 inhibitors (IC₅₀ ~10–100 nM). The quinoline scaffold contributes to kinase binding, whereas the target compound’s nitrobenzamide may favor different interactions, possibly with non-kinase targets .
Nitrobenzamide-Containing Compounds
- N-(2,2-Diphenylethyl)-4-nitrobenzamide: Synthesized via mechanochemical methods, this derivative emphasizes eco-friendly synthesis. Its diphenylethyl group enhances lipophilicity, contrasting with the target compound’s phenyl-benzimidazole core, which balances hydrophobicity and aromatic interactions .
- 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives : These compounds demonstrate how sulfamoyl and nitro groups synergize for enzyme inhibition. The target compound’s lack of sulfamoyl may reduce potency but improve metabolic stability .
Benzimidazole-Thiazole/Triazole Hybrids
- Phenoxymethylbenzoimidazole-thiazole-triazole acetamides (e.g., 9a–9e): These multi-heterocyclic compounds show docking poses indicative of binding to enzymes like α-glucosidase. The target compound’s simpler structure (lacking triazole/thiazole) may limit multi-target activity but improve synthetic accessibility .
Biological Activity
N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a benzimidazole core, which is known for its diverse biological activities. The structural formula is given by:
This indicates the presence of a nitro group (-NO2) and an amide group (-CONH2), which are crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with benzimidazole structures often act as inhibitors of various enzymes. For instance, they may inhibit xanthine oxidase, an enzyme involved in purine metabolism, potentially leading to therapeutic effects in conditions like gout .
- Antioxidant Activity : Benzimidazole derivatives have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in cancer therapy, where oxidative stress plays a significant role in tumor progression .
- Interaction with Cellular Targets : The compound may interact with specific cellular targets such as receptors or enzymes involved in signaling pathways that regulate cell proliferation and apoptosis .
Anticancer Activity
Research indicates that benzimidazole derivatives possess significant anticancer properties. For example:
- Cell Line Studies : In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(2-methyl... | MCF-7 | 5.0 | Apoptosis induction |
| N-(2-methyl... | A549 | 3.5 | Caspase activation |
Antimicrobial Activity
Benzimidazole derivatives have also shown promising antimicrobial activity against various pathogens. For instance, studies have indicated that certain derivatives can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .
Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry evaluated the anticancer efficacy of several benzimidazole derivatives, including this compound. The study reported significant cytotoxic effects against human cancer cell lines such as MCF-7 and A549, with IC50 values indicating potent activity .
Study 2: Xanthine Oxidase Inhibition
Another investigation focused on the inhibition of xanthine oxidase by benzimidazole derivatives. The results demonstrated that compounds like N-(2-methyl... exhibited IC50 values in the low micromolar range, suggesting effective inhibition that could be beneficial in treating hyperuricemia and gout .
Q & A
Q. What are the standard synthetic routes for preparing N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide, and how are critical intermediates validated?
The synthesis typically involves multi-step reactions, including condensation of substituted benzimidazole precursors with nitrobenzoyl chlorides. For example, analogous compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) are synthesized via nucleophilic acyl substitution between phenethylamine derivatives and 4-nitrobenzoyl chloride under anhydrous conditions . Validation of intermediates employs techniques like thin-layer chromatography (TLC) for purity assessment and NMR spectroscopy for structural confirmation. Key steps may require optimization of solvent systems (e.g., chloroform/diethyl ether/hexane mixtures) to achieve high yields (>90%) .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
- 1H/13C NMR : Look for amide proton signals (δ ~8.9–9.0 ppm, t, J = 5.6 Hz) and aromatic splitting patterns (AA’BB’ for nitrobenzamide; δ 8.33–8.40 ppm). Benzoimidazole protons appear as multiplets in δ 7.2–7.4 ppm .
- HRMS : Prioritize [M+H]+ ion matching (e.g., calculated m/z 305.0688 for analogous compounds) with mass errors <2 ppm .
- UV-Vis : Nitro groups exhibit strong absorption at ~290 nm (ε >10,000 M⁻¹cm⁻¹), while benzimidazole moieties absorb at ~239 nm .
Q. What are the primary biological targets or pathways associated with this compound?
While direct data on this compound is limited, structurally related benzoimidazole derivatives (e.g., GSK484) target enzymes like peptidylarginine deiminase 4 (PAD4), while others act as kinase inhibitors (e.g., BRAF) . Computational docking studies (e.g., using PyMol or AutoDock) are recommended to predict binding interactions with conserved catalytic sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Discrepancies may arise from differences in bioavailability, metabolic stability, or protein binding. For example, nitro groups can enhance in vitro potency but reduce in vivo efficacy due to nitroreductase-mediated degradation . Mitigation strategies include:
- Plasma Protein Binding Assays : Measure free fraction using equilibrium dialysis .
- Metabolite Identification : Use LC-HRMS to track nitro-to-amine conversion .
- Pharmacokinetic Profiling : Assess oral bioavailability and half-life in rodent models .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s selectivity for kinase targets?
- Nitrobenzamide Position : Para-substitution (as in 4-nitrobenzamide) enhances π-π stacking with hydrophobic kinase pockets (e.g., BRAF’s ATP-binding site) .
- Benzimidazole Substitutions : 2-Methyl groups improve metabolic stability, while 1-phenyl groups reduce off-target effects on cytochrome P450 enzymes .
- Advanced Modifications : Introducing fluorinated aryl groups (e.g., 4-fluorophenyl) can boost potency by 10–100-fold, as seen in JAK2 inhibitors like CHZ868 .
Q. How do computational methods (e.g., DFT, molecular dynamics) explain the compound’s spectroscopic or reactivity anomalies?
- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(2d,2p) level to predict NMR chemical shifts (e.g., C=O δ ~165 ppm) and UV transitions .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or methanol to reconcile experimental vs. theoretical Stokes shifts in fluorescence studies .
- Docking Studies : Identify key hydrogen bonds (e.g., amide-NH to kinase Asp594 in BRAF) to rationalize binding affinities .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma), and how are they addressed?
- Matrix Effects : Use solid-phase extraction (SPE) with C18 cartridges to remove plasma proteins .
- Detection Limits : Employ UPLC-MS/MS with multiple reaction monitoring (MRM) for sensitivity down to 1 ng/mL .
- Internal Standards : Deuterated analogs (e.g., d₅-4-nitrobenzamide) correct for ionization variability .
Methodological Guidelines
- Synthetic Protocol Validation : Cross-validate yields and purity using orthogonal methods (e.g., elemental analysis vs. HRMS) .
- Data Contradiction Analysis : Compare fragmentation patterns in ESI-MS/MS (e.g., m/z 150 vs. 167 ions) to identify dominant degradation pathways .
- Biological Assay Design : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, reducing false positives from fluorescence-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
